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Introduction

CTO041 is an autologous chimeric antigen receptor (CAR) T-cell therapy targeting Claudin18.2
(CLDN18.2), a tight junction protein isoform.[1] While normally restricted to the gastric mucosa,
CLDN18.2 is highly expressed in various digestive system cancers, including gastric,
pancreatic, and esophageal cancers, making it a promising therapeutic target.[2][3][4]
Preclinical studies have demonstrated that CT041 exhibits antigen-specific anti-tumor effects,
leading to significant tumor regression in mouse models.[1] These application notes provide a
comprehensive overview of the methodologies and protocols for assessing the preclinical
efficacy of CT041, intended for researchers, scientists, and drug development professionals.

The CT041 CAR construct consists of a humanized anti-CLDN18.2 single-chain variable
fragment (scFv) for antigen recognition, a CD8a hinge region, a CD28 co-stimulatory domain,
and a CD3( signaling domain for T-cell activation.[1] The assessment of its efficacy relies on a
series of in vitro and in vivo assays designed to measure its ability to recognize and eliminate
CLDN18.2-positive tumor cells, proliferate, and release cytotoxic cytokines.

Core Concepts in Preclinical Assessment

A robust preclinical evaluation of CT041 involves a multi-faceted approach to characterize its
activity, specificity, and potency before clinical application.[5] Key functional assays are
designed to quantify:

o Cytotoxic Activity: The direct tumor-killing ability of CT041 CAR-T cells.[6][7]
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o T-Cell Activation & Proliferation: The activation and subsequent proliferation of CAR-T cells
upon encountering the target antigen.[6]

e Cytokine Release: The profile and quantity of cytokines secreted by activated CAR-T cells,
which are hallmarks of T-cell potency.[5][6]

« In Vivo Antitumor Efficacy: The ability of CT041 to control tumor growth and improve survival
in animal models.[8]

Part 1: In Vitro Efficacy Assessment

In vitro assays are fundamental for the initial characterization of CT041's functionality.[9] These
assays typically involve co-culturing CT041 CAR-T cells with tumor cell lines that either
endogenously express or are engineered to express CLDN18.2.

Required Materials

o Target Cell Lines:

o CLDN18.2-Positive: Gastric cancer cell lines (e.g., AGS, MKN-45, SNU-16) or other
cancer cell lines engineered to express human CLDN18.2.[10]

o CLDN18.2-Negative (Control): Parental cell line or a cell line known not to express the
target (e.g., HEK293T).

o Effector Cells: Cryopreserved CT041 CAR-T cells and non-transduced T-cells (as a negative
control).

* Reagents & Media: RPMI-1640, fetal bovine serum (FBS), penicillin-streptomycin, IL-2, and
standard cell culture reagents.

e Assay Kits:

o Cytotoxicity: Luciferase-based viability kits (e.g., CellTiter-Glo®), LDH release assays, or
flow cytometry-based kits using viability dyes like 7-AAD.[6][7]

o Cytokine Analysis: ELISA or multiplex bead-based assay Kits (e.g., Luminex) for IFN-y,
TNF-a, and IL-2.[5][6]
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o Proliferation: CFSE or similar cell proliferation dyes.

Experimental Protocols

This protocol determines the specific killing of target cells by CT041.

o Target Cell Preparation: Label CLDN18.2-positive and CLDN18.2-negative target cells with a
fluorescent marker (e.g., CFSE) for easy identification.

e Co-culture Setup:
o Plate 5 x 10% labeled target cells per well in a 96-well U-bottom plate.

o Add CTO041 effector cells at various Effector-to-Target (E:T) ratios (e.g., 10:1, 5:1, 1:1,
0.5:1). Include wells with target cells alone (spontaneous death) and target cells with non-
transduced T-cells.

o Incubate the co-culture for a set period, typically 4 to 24 hours, at 37°C, 5% CO2.[7][9]
o Data Acquisition:

o After incubation, add a viability dye (e.g., 7-AAD or Propidium lodide) to each well.

o Analyze the samples using a flow cytometer.
o Data Analysis:

o Gate on the target cell population (CFSE-positive).

o Quantify the percentage of dead target cells (CFSE+/7-AAD+).

o Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x (%
Sample Lysis - % Spontaneous Lysis) / (100 - % Spontaneous Lysis)

This assay measures key cytokines released by activated CAR-T cells.
o Co-culture Supernatant Collection: Set up a co-culture as described in Protocol 1.1.

e Incubation: Incubate for 24-72 hours to allow for cytokine accumulation.[9]
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e Supernatant Harvest: Centrifuge the plate and carefully collect the supernatant from each
well.

e Cytokine Quantification:

o Use ELISA or a multiplex bead array to measure the concentration of key cytokines like
IFN-y, TNF-a, and IL-2 in the supernatant, following the manufacturer's instructions.

o Compare cytokine levels from co-cultures with CLDN18.2-positive vs. CLDN18.2-negative
target cells.

Data Presentation

Quantitative data from in vitro assays should be summarized for clarity.

Table 1: In Vitro Cytotoxicity of CT041

. % Specific Lysis % Specific Lysis
Effector:Target (E:T) Ratio
(CLDN18.2+) (CLDN18.2-)
10:1 85.2 +5.1% 53%+1.2%
51 68.7 + 4.5% 48+ 1.1%
11 35.1+3.2% 21+0.8%
0.5:1 15.6 + 2.8% 1.5+ 0.5%

Data are representative examples (Mean = SD).

Table 2: Cytokine Release Profile (E:T Ratio 5:1 at 24h)

. Concentration (pg/mL) - Concentration (pg/mL) -
Cytokine
CLDN18.2+ CLDN18.2-
IFN-y 25,450 + 1,850 150 + 35
TNF-a 8,760 + 980 85+ 20
IL-2 12,300+ 1,120 110+ 25
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Data are representative examples (Mean = SD).

Part 2: In Vivo Efficacy Assessment

In vivo studies are crucial for evaluating the therapeutic potential of CT041 in a biological
system, using immunodeficient mice bearing human tumor xenografts.[8][9] Both cell-derived
xenografts (CDX) and patient-derived xenografts (PDX) can be used.[8][11]

Animal Models and Materials

¢ Animal Strain: Immunodeficient mice (e.g., NOD-SCID, NSG).
e Tumor Models:

o Subcutaneous Xenograft: Inject CLDN18.2-positive gastric cancer cells (e.g., 5 x 106
MKN-45 cells) mixed with Matrigel subcutaneously into the flank of the mice.[12]

o Disseminated/Orthotopic Model: For a more clinically relevant model, inject luciferase-
tagged tumor cells intraperitoneally or directly into the stomach wall.[3]

e CTO041 Cells: Human T-cells transduced with the CT041 CAR construct.

o Equipment: Calipers for tumor measurement, bioluminescence imaging system (for
luciferase-tagged models), and equipment for intravenous injections.

Experimental Protocols

e Tumor Implantation: Implant tumor cells as described in section 2.1. Allow tumors to grow to
a palpable size (e.g., 100-150 mm3).

e Animal Grouping: Randomize mice into treatment groups (e.g., Vehicle, Non-transduced T-
cells, CT041 Low Dose, CT041 High Dose).

o CAR-T Administration: Administer a single intravenous (tail vein) injection of CT041 cells
(e.g., 5x10°o0r 1 x 10”7 CAR+ T-cells per mouse).

» Efficacy Monitoring:
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o Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week. Calculate
volume using the formula: Volume = (Width2 x Length) / 2.

o Body Weight: Monitor body weight as an indicator of overall health and toxicity.[3]

o Survival: Monitor animals until a predefined endpoint (e.g., tumor volume > 2000 mm? or
signs of distress) and record survival data.

o Endpoint Analysis: At the end of the study, tumors and relevant tissues can be harvested for
histological or flow cytometric analysis to assess CAR-T cell infiltration.

Data Presentation

Table 3: In Vivo Antitumor Efficacy in Subcutaneous Xenograft Model

Mean Tumor

% Tumor Growth Median Survival
Treatment Group Volume (mm?3) at .
Inhibition (TGI) (Days)
Day 28
Vehicle (PBS) 1850 + 250 - 30
Non-Transduced T-
1790 + 210 3.2% 31
Cells
CT041 (5x106 cells) 450 + 95 75.7% 58
CT041 (1x107 cells) 120 + 45 93.5% >90 (study end)

Data are representative examples (Mean + SEM).

Part 3: Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex processes. Below are Graphviz scripts for key
workflows and the CT041 signaling pathway.

CTO041 Signaling Pathway
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Caption: CT041 CAR-T cell activation and signaling cascade.

In Vitro Efficacy Workflow
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Caption: Workflow for in vitro assessment of CT041 efficacy.

In Vivo Xenograft Workflow
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Caption: Workflow for in vivo xenograft studies of CT041.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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